4-Hydroxy-5-methylpyrimidine

描述

Structural Context within Pyrimidine (B1678525) Heterocycles and Related Scaffolds

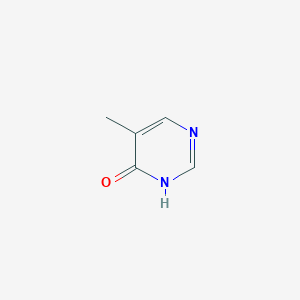

4-Hydroxy-5-methylpyrimidine belongs to the pyrimidine family, a class of six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. The structure of this particular compound is characterized by a hydroxyl (-OH) group at the fourth carbon atom and a methyl (-CH3) group at the fifth position.

A critical structural aspect of 4-hydroxypyrimidines is the existence of tautomerism. The compound can exist in equilibrium between the hydroxy (enol) form (4-hydroxypyrimidine) and the more stable keto form (pyrimidin-4(3H)-one). This phenomenon is fundamental to the structure and reactivity of many biologically significant pyrimidines, including the nucleobases uracil (B121893) and thymine (B56734), which also contain the 4-pyrimidone structure. chemicalbook.comnih.gov The position of the methyl group at the C5 position differentiates it from other isomers and influences its electronic properties and reactivity. aip.org The study of such tautomeric equilibria is crucial for understanding the chemical behavior and biological roles of these molecules. chemicalbook.comsemanticscholar.orgacs.org

Academic Relevance and Current Research Landscape

The academic relevance of this compound and its derivatives is rooted in the broad significance of the pyrimidine scaffold in medicinal chemistry and biology. Pyrimidine derivatives are integral to genetic material and exhibit a wide range of biological activities, making them attractive targets for pharmaceutical research. ontosight.ai

The current research landscape shows that compounds with the pyrimidine core are investigated for a variety of therapeutic applications. For instance, derivatives are studied for their potential as anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic agents. google.comgoogle.com Specifically, substituted pyrimidines serve as precursors or key intermediates in the synthesis of potential anticancer agents that target enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase. Furthermore, the structural relative, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is a known precursor for thiamin (Vitamin B1) biosynthesis in many organisms, highlighting the biological importance of this structural motif. researchgate.net

Overview of Key Research Trajectories and Objectives

Research involving this compound and related structures generally follows several key trajectories with distinct objectives.

Synthetic Chemistry: A primary research objective is the use of this compound as a versatile building block for the synthesis of more complex heterocyclic compounds. smolecule.comsmolecule.com Researchers explore its reactivity to develop scalable and efficient synthetic routes to novel pyrimidine derivatives. researchgate.netresearchgate.net The goal is to create libraries of new compounds for further investigation.

Medicinal Chemistry and Drug Discovery: A major trajectory is the design and synthesis of derivatives for evaluation as potential therapeutic agents. The objective is to identify new lead compounds with specific biological activities. Research has explored derivatives for applications including:

Anticancer: Targeting cellular pathways involved in cancer cell proliferation and survival. smolecule.comscialert.net

Antimicrobial: Developing new agents to combat bacterial and fungal infections. smolecule.comsmolecule.com

Anti-inflammatory: Inhibiting pathways involved in inflammation, such as leukotriene synthesis. google.comgoogle.com

Fundamental Chemical Studies: Research is also directed towards understanding the fundamental physicochemical properties of these molecules. This includes detailed studies of tautomerism, spectroscopic characteristics, and reaction mechanisms. chemicalbook.comaip.org The objective is to build a comprehensive understanding of their structure-activity relationships, which can inform the design of new molecules with desired properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLJOANTPJWIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170347 | |

| Record name | 4-Pyrimidinol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17758-52-0 | |

| Record name | 4-Pyrimidinol, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017758520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-4-pyrimidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxy 5 Methylpyrimidine and Its Derivatives

Synthetic Pathways to the 4-Hydroxy-5-methylpyrimidine Core Scaffold

The synthesis of the this compound core is a fundamental process in the preparation of a variety of biologically significant molecules. Various synthetic strategies have been developed, primarily relying on the condensation of precursor molecules to construct the pyrimidine (B1678525) ring.

Precursor Compounds and Reaction Conditions

The classical and most direct route to this compound involves the condensation of a compound containing a reactive methylene (B1212753) group with an amidine or a related nitrogen-containing species. One common method involves the reaction of ethyl 2-formylpropionate with formamidine (B1211174) acetate (B1210297) in the presence of a base like sodium ethoxide. This reaction proceeds through a series of condensation and cyclization steps to yield the desired pyrimidine ring.

Another established method utilizes diketene (B1670635) as a starting material. For instance, reacting diketene with guanidine (B92328) carbonate in an alkaline solution has been reported to produce 2-amino-4-hydroxy-6-methylpyrimidine (B160893), a closely related derivative. google.com The yield of this reaction can be improved by using guanidine hydrochloride. google.com

A process for preparing 2-amino-4-hydroxy-6-alkyl substituted pyrimidines involves the condensation of an acetoacetic ester with a guanidine under basic conditions. google.com Given that acetoacetic esters can be derived from diketene, this suggests an indirect pathway from diketene to the target scaffold. google.com

The following table summarizes common precursor combinations and reaction conditions for the synthesis of the this compound scaffold and its simple derivatives.

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Solvent | Product |

| Ethyl 2-formylpropionate | Formamidine acetate | Sodium ethoxide | Ethanol | This compound |

| Diketene | Guanidine carbonate | Alkaline solution | - | 2-Amino-4-hydroxy-6-methylpyrimidine |

| Acetoacetic ester | Guanidine | Basic conditions | - | 2-Amino-4-hydroxy-6-methylpyrimidine |

Optimization of Synthetic Efficiency and Yields

Efforts to improve the efficiency and yield of this compound synthesis have focused on several aspects of the reaction, including the choice of reagents, catalysts, and reaction conditions. For instance, in the synthesis of 2-amino-4-hydroxy-6-methylpyrimidine from diketene, it was found that using guanidine hydrochloride resulted in a higher yield (28%) compared to guanidine carbonate (14%). google.com

Furthermore, continuous process methodologies have been developed to enhance yield and throughput for industrial-scale production. One such process for 2-diethylamino-4-hydroxy-6-methylpyrimidine involves reacting diketene with N,N-diethyl-guanidine sulphate in the presence of sulfuric acid and oleum, followed by neutralization and extraction, achieving a yield of approximately 80%. google.com

The choice of solvent and base can also significantly impact the reaction outcome. The use of a strong base like sodium ethoxide in an alcoholic solvent is crucial for promoting the condensation and cyclization steps in many synthetic routes.

Derivatization Strategies for Substituted Pyrimidine Analogs

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of substituted pyrimidine analogs, including therapeutically important nucleoside analogs.

Synthesis of Pyrimidine Nucleoside Analogs Bearing this compound Moieties

The synthesis of nucleoside analogs incorporating the this compound base is a key area of research, driven by their potential as antiviral and anticancer agents. ontosight.ai These syntheses involve the coupling of the pyrimidine base with a modified sugar moiety.

The crucial step in the synthesis of pyrimidine nucleoside analogs is the glycosylation reaction, where the pyrimidine base is attached to a sugar derivative. Achieving stereocontrol during this process is a significant challenge, as the stereochemistry of the resulting nucleoside analog is critical for its biological activity. ontosight.ai

Various glycosylation methods have been developed to control the stereochemical outcome. The Vorbrüggen glycosylation is a widely used method that involves reacting a silylated pyrimidine base with an activated sugar derivative, often in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). beilstein-journals.org

Intramolecular glycosylation is another powerful strategy for achieving high stereoselectivity. beilstein-journals.orgbeilstein-journals.org This approach involves tethering the glycosyl donor and acceptor, which then facilitates the glycosylation reaction in a way that favors a specific stereoisomer. beilstein-journals.orgbeilstein-journals.org Silicon bridge-mediated aglycone delivery has been shown to enhance yields and maintain excellent stereocontrol in these reactions. beilstein-journals.orgbeilstein-journals.org

Transition metal-catalyzed glycosylation reactions have also emerged as a valuable tool for the stereoselective synthesis of nucleosides. acs.org Catalysts based on palladium, gold, and nickel have been successfully employed to control the anomeric configuration of the glycosidic bond. acs.org

The following table provides examples of glycosylation reactions used in the synthesis of pyrimidine nucleoside analogs.

| Pyrimidine Derivative | Sugar Derivative | Catalyst/Promoter | Key Feature |

| Silylated 5-bromovinyluracil | 4'-C-methyl-D-ribose | TMSOTf | Lewis acid-catalyzed glycosylation beilstein-journals.org |

| Thiophenyl-containing tethered donor/acceptor | - | m-CPBA, Tf₂O | Intramolecular glycosylation with stereocontrol beilstein-journals.org |

| α-d-mannopyranosyl trichloroacetimidate | Benzyl alcohol | Pd(CH₃CN)₄(BF₄)₂ | Palladium-catalyzed α-selective glycosylation acs.org |

The biological activity of nucleoside analogs can be fine-tuned by modifying the sugar moiety. udayton.edu These modifications can influence the analog's stability, cellular uptake, and interaction with target enzymes. ontosight.aiudayton.edu

Common modifications include alterations at the 2'-position of the sugar ring. For example, the introduction of substituents like 2'-O-methyl or 2'-O-(2-ethoxy)ethyl can enhance the stability of oligonucleotides against enzymatic degradation. udayton.edu

Conformationally restricted nucleoside analogs, where the sugar's flexibility is limited, are also of significant interest. These restrictions can lead to more stable duplex formation with DNA or RNA. udayton.edu

The synthesis of nucleosides with modified sugars often requires multi-step procedures involving the preparation of the desired sugar derivative followed by glycosylation with the pyrimidine base. For instance, the synthesis of 3'-substituted pyrimidine nucleoside derivatives can be achieved through a 4',5'-dehydro-2',3'-anhydrouridine intermediate, allowing for regioselective modification of the sugar. rsc.org

Introduction of Amino and Hydroxymethyl Substituents on the Pyrimidine Ring

The introduction of amino and hydroxymethyl groups onto the pyrimidine ring is a crucial step in the synthesis of various biologically significant molecules, including precursors to Vitamin B1 (thiamine).

A key compound in this class is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), which, along with its phosphorylated forms (HMP-P and HMP-PP), serves as a biogenetic precursor to thiamine (B1217682) pyrophosphate (TPP). wikipedia.org In microorganisms and plants, TPP is formed by coupling the pyrimidine fragment HMP-PP with the thiazole (B1198619) fragment HET-P. wikipedia.org While the biosynthesis of HMP-P in bacteria involves the conversion of 5-aminoimidazole ribotide (AIR), the synthetic pathways in a laboratory setting utilize different strategies. wikipedia.org

One synthetic approach to amino-hydroxypyrimidines involves the ring rearrangement of other heterocyclic compounds. For instance, novel 2-amino-5-hydroxy-4-methylpyrimidines can be prepared from the rearrangement of 2-amino-5-acetyloxazole. google.com A specific example is the reaction of 5-acetyl-2-aminooxazole with 40% dimethylamine (B145610) in water at room temperature, which, after chromatography, yields 2-(dimethylamino)-5-hydroxy-4-methylpyrimidine as a white crystalline solid. google.com

Another established method for synthesizing aminohydroxypyrimidines is the condensation reaction of a guanidine derivative with a suitable diketene or ester. For example, reacting diketene with guanidine carbonate in an alkaline solution can produce 2-amino-4-hydroxy-6-methylpyrimidine. google.com Significantly higher yields of 2-amino-4-hydroxy-6-alkyl pyrimidines can be achieved by conducting the reaction between a diketene and a guanidine (or its acid addition salt) in a strongly acidic medium, such as concentrated sulfuric acid. google.com This method is particularly effective for preparing compounds like 2-dimethylamino-4-hydroxy-6-methyl-pyrimidine and 2-diethylamino-4-hydroxy-6-methyl-pyrimidine. google.com

The role of 4-hydroxy-5-hydroxymethyl-2-methylpyrimidine as a direct precursor in the biosynthesis of thiamine in yeast has been investigated. Studies using isotopically labeled compounds showed that while 4-amino-2-methyl-5-hydroxymethylpyrimidine was incorporated into thiamine, the corresponding 4-hydroxy-5-hydroxymethyl-2-methylpyrimidine was not, suggesting that amination is not the final step in the biosynthetic pathway. lookchem.com

| Compound Name | Starting Material(s) | Key Reagents/Conditions | Reference |

| 2-(Dimethylamino)-5-hydroxy-4-methylpyrimidine | 5-Acetyl-2-aminooxazole | 40% Dimethylamine in water, room temperature | google.com |

| 2-Amino-4-hydroxy-6-methylpyrimidine | Diketene, Guanidine carbonate | Alkaline solution | google.com |

| 2-Amino-4-hydroxy-6-alkyl pyrimidines | Diketene, Guanidine | Strongly acidic media (e.g., concentrated H₂SO₄) | google.com |

Preparation of Thio- and Aza-Analogs of this compound

The synthesis of thio- and aza-analogs of this compound introduces sulfur and nitrogen atoms into the core structure, leading to compounds with diverse chemical properties and potential applications.

Thio-Analogs:

Thio-analogs of pyrimidines, particularly 2-thiouracil (B1096) derivatives, are of significant interest. The alkylation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (a tautomer of 6-methyl-2-mercapto-4-hydroxypyrimidine) is a common strategy. When this reaction is carried out with substituted phenacyl bromides in methanol (B129727) with sodium methoxide, it yields S-alkylated derivatives, specifically 2-(2-aryl-2-oxoethyl)thio-6-methylpyrimidin-4(3H)-one. pensoft.net However, conducting the alkylation in DMF with potassium carbonate can lead to a mixture of the S-alkylated product and a cyclized thiazolo[3,2-a]pyrimidine derivative. pensoft.net These S-alkylated products can be further cyclized in concentrated sulfuric acid to form 3-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones in high yields. pensoft.net

The synthesis of more complex 4'-thionucleoside analogues often involves multi-step procedures. One approach starts with the construction of a thiofuranoside ring prior to the addition of the nucleobase. mdpi.com

Aza-Analogs:

Aza-analogs, where a carbon atom in the pyrimidine ring is replaced by a nitrogen atom, are often pyridine (B92270) or pyridinone derivatives. A key intermediate, 4-amino-5-methyl-1H-pyridin-2-one, can be synthesized from 4-hydroxy-5-methyl-1H-pyridin-2-one. google.com An industrially viable method involves reacting 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia (B1221849) in an autoclave with the addition of an ammonium (B1175870) bromide salt. google.comgoogle.com This process is typically carried out at high temperatures (150-200 °C) and pressures. google.comgoogle.com The synthesis of 4-hydroxy-5-methyl-2-trifluoromethylpyridine has also been reported, starting from 3-hydroxy-3-methyl-6-trifluoromethyl-2,3-dihydro-4H-pyran-4-one. osi.lv

| Analog Type | Starting Compound | Key Reagents/Conditions | Product | Reference |

| Thio-Analog | 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Phenacyl bromide, Methanol, Sodium methoxide | 2-(2-Aryl-2-oxoethyl)thio-6-methylpyrimidin-4(3H)-one | pensoft.net |

| Thio-Analog | 2-(2-Aryl-2-oxoethyl)thio-6-methylpyrimidin-4(3H)-one | Concentrated H₂SO₄ | 3-Aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one | pensoft.net |

| Aza-Analog | 4-Hydroxy-5-methyl-1H-pyridin-2-one | Ammonia, Ammonium bromide, 170 °C, Autoclave | 4-Amino-5-methyl-1H-pyridin-2-one | google.comgoogle.com |

| Aza-Analog | 3-Hydroxy-3-methyl-6-trifluoromethyl-2,3-dihydro-4H-pyran-4-one | Not specified | 4-Hydroxy-5-methyl-2-trifluoromethylpyridine | osi.lv |

Design and Synthesis of Formazan (B1609692) and Other Heterocyclic Derivatives

The this compound scaffold can be elaborated into more complex structures, such as formazans and other fused heterocyclic systems.

Formazan Derivatives:

Formazans are compounds characterized by the -N=N-C=N-NH- chain. The synthesis of formazan derivatives can start from aminopyrimidines. For example, new formazan derivatives have been synthesized starting from 2-amino-4-hydroxy-6-methyl pyrimidine. researchgate.net A typical synthetic route involves converting the starting aminopyrimidine into a Schiff base, which is then reacted with a diazonium salt derived from various aromatic amines. researchgate.net The general synthesis of formazans often involves the reaction of an aldehyde hydrazone (like benzaldehyde (B42025) phenylhydrazone) with a diazonium salt solution in a basic medium such as pyridine, maintained at a low temperature (below 10°C). nih.gov

Another approach involves a multi-step synthesis starting with the reaction of 2-amino-4-hydroxy-6-methyl pyrimidine with chloroacetyl chloride, followed by reaction with hydrazine (B178648) hydrate. The resulting product is then condensed with an aldehyde (e.g., 3,4-dimethoxybenzaldehyde) to form a Schiff base, which is subsequently reacted with various diazonium salts to yield the final formazan derivatives. researchgate.net

Other Heterocyclic Derivatives:

| Derivative Type | Starting Compound | Key Synthetic Steps | Reference |

| Formazan | 2-Amino-4-hydroxy-6-methyl pyrimidine | 1. Reaction with chloroacetyl chloride. 2. Reaction with hydrazine hydrate. 3. Formation of Schiff base with an aldehyde. 4. Coupling with a diazonium salt. | researchgate.net |

| Formazan | Substituted aryl amine / Benzaldehyde phenyl hydrazone | 1. Diazotization of the aryl amine. 2. Coupling of the diazonium salt with benzaldehyde phenyl hydrazone in pyridine. | nih.gov |

Advanced Synthetic Approaches and Industrial Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires robust, efficient, and cost-effective methods. A key transformation in the synthesis of many active pharmaceutical ingredients is the chlorination of hydroxypyrimidines, which are often precursors to amino-substituted analogs.

A significant advancement for large-scale synthesis is the development of solvent-free chlorination methods. mdpi.comsemanticscholar.org Traditional methods often use a large excess of phosphorus oxychloride (POCl₃), which poses environmental and safety challenges on an industrial scale. semanticscholar.org An improved, solvent-free procedure involves heating the hydroxypyrimidine with an equimolar amount of POCl₃ per hydroxyl group in a sealed reactor at high temperatures (e.g., 160°C), using one equivalent of a base like pyridine. mdpi.comsemanticscholar.org This method has been successfully applied to the large-scale (0.3 mole) chlorination of various hydroxypyrimidines, including 2,4-dihydroxy-5-methylpyrimidine (thymine), to produce 2,4-dichloro-5-methylpyrimidine (B13550) with high yields (88%) and purity. mdpi.comsemanticscholar.org The work-up is often simplified to distillation or filtration, making the process highly efficient for industrial applications. mdpi.com

For aza-analogs, such as 4-amino-5-methylpyridinone, there is a need for syntheses that are reproducible on an industrial scale, providing high yields and purity while avoiding problematic reagents or purification steps like chromatography. google.comgoogle.com The synthesis of 4-amino-5-methylpyridinone from 4-hydroxy-5-methyl-1H-pyridin-2-one using ammonia and ammonium bromide in an autoclave is presented as a process suitable for scale-up. google.com This method avoids chromatographic separations and can achieve yields of around 70%, with the potential for higher recovery from the mother liquor, making it attractive for large-scale production. google.com

Furthermore, microwave-assisted synthesis is being explored for the industrial production of pyrimidine derivatives, offering substantial reductions in reaction time (from hours to minutes) and energy consumption compared to conventional heating methods. smolecule.com This has been applied to the synthesis of various pyrimidine-5-carbonitrile derivatives, achieving high yields (78-94%). smolecule.com

| Process | Starting Material | Key Features | Advantages for Scale-Up | Reference |

| Chlorination | 2,4-Dihydroxy-5-methylpyrimidine | Equimolar POCl₃, Pyridine, Solvent-free, 160°C, Sealed reactor | Reduced waste, improved safety, high yield (88%), simple work-up (distillation) | mdpi.comsemanticscholar.org |

| Amination (Aza-analog) | 4-Hydroxy-5-methyl-1H-pyridin-2-one | Ammonia, Ammonium bromide, 170°C, Autoclave | Avoids chromatography, high yield (~70%+), suitable for large batches | google.com |

| General Synthesis | Pyrimidine precursors | Microwave irradiation | Reduced reaction time (3-6 min vs 1-6 h), energy efficiency, high yields (78-94%) | smolecule.com |

Biological and Pharmacological Activities of 4 Hydroxy 5 Methylpyrimidine and Its Derivatives

Antineoplastic and Cytotoxic Potential

Derivatives of 4-hydroxy-5-methylpyrimidine have shown considerable promise as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines through diverse mechanisms.

Mechanisms of Apoptosis Induction

A primary mechanism by which pyrimidine (B1678525) derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. researchgate.net This process is crucial for eliminating malignant cells and is often dysregulated in cancer. researchgate.net

Certain this compound derivatives have been shown to trigger apoptosis by activating intrinsic cellular pathways. For instance, the nucleoside compound 1-(Tetrahydro-4-hydroxy-5-(hydroxymethyl)furan-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione, isolated from a marine sponge, was observed to induce apoptosis in myeloma cancer cells. researchgate.netscialert.net The mechanism was characterized by the formation of apoptotic bodies, which are fragments of the cell's DNA, indicating a programmed cell death cascade. scialert.net Other pyrimidine derivatives have been found to activate specific proteins in the apoptotic pathway, such as caspase-3 and caspase-9, which are key executioners of cell death. gsconlinepress.comvulcanchem.comareeo.ac.ir

Furthermore, some derivatives, like 4-Hydroxy-2-methylpyrimidine-5-carbonitrile, can induce apoptosis by inhibiting critical cell signaling pathways, such as the one involving the Epidermal Growth Factor Receptor (EGFR), which is vital for cancer cell proliferation and survival. smolecule.com The inhibition of such pathways can lead to cell cycle arrest and subsequently trigger apoptosis. smolecule.com

Selectivity Against Specific Cancer Cell Lines (e.g., T47D, HL-60, Myeloma, HeLa, Raji)

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines, demonstrating notable selectivity in some cases.

A significant study highlighted the potent and selective activity of the isolate 1-(Tetrahydro-4-hydroxy-5-(hydroxymethyl)furan-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione. researchgate.netscialert.net This compound exhibited the highest cytotoxicity against myeloma cells, with a very low IC₅₀ value of 0.18 µg/mL. researchgate.netscialert.net It also showed activity against other cell lines, including T47D (breast cancer), HeLa (cervical cancer), and Raji (lymphoma). researchgate.netscialert.net Similarly, analogs of curcumin, THPGV-0 and THPGV-1, which may contain a related chemical structure, demonstrated cytotoxic effects on T47D, HeLa, and Raji cells. semanticscholar.org Specifically, THPGV-1 was most potent against the suspension cell line Raji, with an IC₅₀ of 180µM, while both compounds had similar effects on T47D cells (IC₅₀ values of 250-270µM). semanticscholar.org

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

| 1-(Tetrahydro-4-hydroxy-5-(hydroxymethyl)furan-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione | Myeloma | 0.18 µg/mL | scialert.net, researchgate.net |

| 1-(Tetrahydro-4-hydroxy-5-(hydroxymethyl)furan-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione | Raji | 7.8 µg/mL (related isolate 5M74) | scialert.net, researchgate.net |

| THPGV-1 | Raji | 180 µM | semanticscholar.org |

| THPGV-0 | T47D | 250-270 µM | semanticscholar.org |

| THPGV-1 | T47D | 250-270 µM | semanticscholar.org |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Interference with Nucleic Acid Metabolism and DNA Replication Processes

As analogs of natural nucleobases, pyrimidine derivatives can interfere with the synthesis and replication of nucleic acids, a critical process for rapidly dividing cancer cells. cymitquimica.comnih.gov These compounds can act as DNA damaging agents, leading to the fragmentation of DNA by repair enzymes or by cross-linking DNA strands, which ultimately prevents DNA synthesis and RNA transcription. nih.gov

For example, FMAU (1-(2'-fluoro-2'-Deoxy-β-D-arabinofuranosyl)thymine), a nucleoside analog structurally related to thymine (B56734) (5-methyluracil), is known to interfere with nucleic acid metabolism due to its structural similarity to natural nucleosides. cymitquimica.com This interference can halt the replication of cancer cells. cymitquimica.com Furthermore, modifications to the pyrimidine structure, such as the introduction of a 2′-F/Me group, can modulate processes like RNA interference, which plays a role in gene silencing and offers another avenue for therapeutic intervention. nih.gov The primary action of these cytotoxic drugs is to induce DNA damage, which forces the cell to either arrest its cycle for repair or initiate apoptosis. nih.gov

Antiviral Efficacy and Mode of Action

The structural similarity of this compound derivatives to endogenous nucleosides also makes them effective antiviral agents, particularly against viruses that rely on RNA for their genetic material.

Inhibition of Viral Replication Pathways

Pyrimidine derivatives can inhibit viral replication through several mechanisms. A primary mode of action is the interference with viral RNA or DNA synthesis. Compounds like Telbivudine, which contains a 5-methylpyrimidine-2,4-dione core, function by inhibiting viral DNA polymerase after being converted to its active triphosphate form by cellular kinases. researchgate.net This directly halts the replication of the viral genome. researchgate.net

Other derivatives, such as 1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine, have been specifically studied for their potential to inhibit viral replication. The general principle is that these nucleoside analogs are recognized by viral polymerases and incorporated into the growing nucleic acid chain, leading to chain termination or a non-functional viral genome. nih.gov

Specificity against RNA Viruses (e.g., Hepatitis C Virus, Zika Virus, Human Respiratory Syncytial Virus)

Research has demonstrated the activity of this compound derivatives against a range of clinically relevant RNA viruses.

Hepatitis C Virus (HCV): The design of 4′-azidocytidine analogues represents a strategy to develop potent inhibitors against HCV replication. acs.org

Zika Virus (ZIKV) and Human Respiratory Syncytial Virus (HRSV): Studies on 6-aza-2-hydroxyimino-5-methyluridine derivatives have revealed moderate antiviral activity. researchgate.net Specifically, the 6-aza-2-hydroxyimino-5-methyluridine derivative 18 was active against ZIKV (EC₅₀ 3.2 μM), while its 4-thiono counterpart 8 was also active against ZIKV (EC₅₀ 2.4 μM) and HRSV (EC₅₀ 6.1 μM). researchgate.net The peracetylated derivative 19 showed activity against HRSV (EC₅₀ 5.2 μM). researchgate.net Additionally, the small molecule RK-33, while not a direct pyrimidine derivative, targets the host DDX3X helicase, which is essential for the replication of viruses like RSV and ZIKV, demonstrating broad-spectrum antiviral activity. monash.edu

| Derivative | Target Virus | Activity (EC₅₀) | Reference |

| 6-aza-2-hydroxyimino-5-methyluridine (18 ) | Zika Virus (ZIKV) | 3.2 µM | researchgate.net |

| 4-thiono-2-hydroxyimino derivative (8 ) | Zika Virus (ZIKV) | 2.4 µM | researchgate.net |

| 4-thiono-2-hydroxyimino derivative (8 ) | Human Respiratory Syncytial Virus (HRSV) | 6.1 µM | researchgate.net |

| Peracetylated derivative (19 ) | Human Respiratory Syncytial Virus (HRSV) | 5.2 µM | researchgate.net |

EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that gives half-maximal response.

While some synthesized C5-substituted-(1,3-diyne)-uridine derivatives were tested against a panel including HCV, ZIKV, and RSV, they did not show significant antiviral activity in the initial screenings. nih.gov This highlights the importance of specific structural features for potent antiviral efficacy.

Immunomodulatory Properties

Derivatives of this compound have been investigated for their potential to modulate the immune system. Some studies suggest that certain derivatives, such as 2-cyanoamino-4-hydroxy-6-methylpyrimidine, may possess immunomodulatory effects, which could be beneficial in the context of autoimmune diseases. smolecule.com The mechanism of immunomodulation by pyrimidine derivatives can involve various interactions with immune cells and signaling pathways. For instance, the 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative VL15, a related heterocyclic compound, has been shown to reduce the proliferation of peripheral blood mononuclear cells (PBMCs), block cell cycle progression, and down-regulate T-cell activation markers. nih.gov It also affects key inflammatory signaling proteins such as NF-κB, IKKαβ, IκBα, ERK, and Akt. nih.gov Such findings suggest that pyrimidine derivatives could exert their immunomodulatory effects by interfering with T-cell proliferation and function, which are critical components of the immune response. nih.govnih.gov

Anti-inflammatory Effects

The pyrimidine scaffold is a core component of many compounds with significant anti-inflammatory properties. nih.govgsconlinepress.com Research has shown that derivatives of this compound can exert anti-inflammatory effects through various mechanisms, most notably by interfering with the arachidonic acid cascade.

Inhibition of Leukotriene Synthesis

A key aspect of the anti-inflammatory activity of these compounds is their ability to inhibit the synthesis of leukotrienes. google.com Leukotrienes are potent inflammatory mediators derived from arachidonic acid, and their overproduction is associated with various inflammatory diseases. dntb.gov.uanih.gov Novel 2-amino-5-hydroxy-4-methylpyrimidine derivatives have been specifically identified as inhibitors of leukotriene synthesis, making them candidates for treating inflammatory conditions. google.com This inhibition helps to reduce the inflammatory response by limiting the signaling molecules that attract and activate immune cells.

Modulation of 5-Lipoxygenase Enzyme Activity

The inhibition of leukotriene synthesis is directly linked to the modulation of the 5-lipoxygenase (5-LOX) enzyme. nih.gov 5-LOX is the key enzyme in the biosynthetic pathway of leukotrienes, catalyzing the initial steps that convert arachidonic acid into leukotriene A4 (LTA4). nih.govnih.gov This LTA4 is then further converted to other pro-inflammatory leukotrienes like leukotriene B4 (LTB4) by the enzyme LTA4 hydrolase (LTA4H). nih.gov By modulating the activity of 5-LOX, pyrimidine derivatives can effectively block the entire downstream production of these inflammatory mediators. nih.gov Some related heterocyclic compounds, such as 3-hydroxy pyridine-4-one derivatives, are believed to exert their anti-inflammatory effects by chelating iron, which is essential for the function of heme-dependent enzymes like lipoxygenase. nih.gov

Extensive research has identified several classes of pyrimidine derivatives with potent anti-inflammatory activity, often linked to the inhibition of cyclooxygenase-2 (COX-2), another key enzyme in inflammation.

Table 1: Anti-inflammatory Activity of Various Pyrimidine Derivatives

| Derivative Class | Key Findings | Reference Compound | Mechanism of Action | Source |

|---|---|---|---|---|

| Pyrano[2,3-d]pyrimidines | Potent COX-2 inhibition with IC50 values of 0.04 µM. | Celecoxib | Inhibition of COX-2 activity | rsc.org |

| Thiazolo[4,5-d]pyrimidines | Anti-inflammatory effects similar to indomethacin. | Indomethacin | Not specified | rsc.org |

| Tetrahydrobenzo ymdb.canih.govthieno[2,3-d]pyrimidines | Significantly decreased iNOS and COX-2 mRNA and protein levels. | Indomethacin | Inhibition of iNOS and COX-2 expression | rsc.org |

| Pyrrolo[2,3-d]pyrimidines | Significant inhibition of COX-2 enzyme activity, similar to ibuprofen. | Ibuprofen | Inhibition of COX-2 activity | rsc.org |

Antibacterial and Antifungal Investigations

The pyrimidine core is a well-established pharmacophore in the development of antimicrobial agents. nih.govresearchgate.net Derivatives of this compound have been synthesized and evaluated for their efficacy against a variety of bacterial and fungal pathogens.

Research has demonstrated that these compounds exhibit a broad spectrum of activity. For instance, novel pyrimidine derivatives have been tested in vitro against fourteen different phytopathogenic fungi using the poisoned food technique, with some compounds showing greater potency than commercial fungicides like flumorph (B1672888) and dimethomorph. mdpi.com The introduction of specific chemical groups, such as a nitro group, has been reported to enhance the antibacterial and antifungal properties of pyrimidine derivatives. researchgate.net

The mechanism of action for these antimicrobial effects can vary. Some pyrimidine derivatives are designed to target essential bacterial enzymes, such as DNA gyrase, which is critical for DNA replication and repair, providing a clear target for antibacterial development. nih.gov

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Derivative Class | Target Organism(s) | Observed Activity | Source |

|---|---|---|---|

| Thieno[2,3-d]pyrimidines | Candida albicans | High efficacy, with an inhibition zone of 26 mm for one derivative. | gsconlinepress.com |

| Thieno[2,3-d]pyrimidines | Various bacterial strains | Strong antibacterial activity against all tested strains. | gsconlinepress.com |

| 4-Hydrazinopyrimidine derivatives | Various microbes | In vitro antimicrobial activity. | mdpi.com |

| General Pyrimidine Derivatives | Phytopathogenic Fungi | Potent fungicidal activity, some exceeding commercial controls. | mdpi.com |

Biochemical Roles as Metabolic Intermediates and Enzyme Substrates

Beyond its pharmacological activities, the this compound structure plays a fundamental role in biochemistry as a metabolic intermediate and a precursor to an essential vitamin.

Role in Biochemical Pathways and Precursor Function

A closely related compound, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is a crucial biogenetic precursor to thiamine (B1217682) (Vitamin B1). wikipedia.org HMP, along with its phosphorylated forms, 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (B84403) (HMP-P) and 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), are key intermediates in the thiamine biosynthesis pathway found in a wide array of organisms, including bacteria and yeast. ymdb.cawikipedia.org

In yeast, HMP-P is synthesized from histidine and pyridoxal (B1214274) phosphate (PLP) in a reaction catalyzed by the enzyme 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate synthase. uniprot.org This enzyme is notable for being a "suicide enzyme," as it can only perform a single catalytic turnover before becoming inactive. uniprot.org In bacteria, HMP-P is formed from a different precursor, 5-aminoimidazole ribotide (AIR), via the action of enzymes like phosphomethylpyrimidine synthase. wikipedia.org The presence of both amino and hydroxyl functional groups on the pyrimidine ring makes compounds like 2-amino-4-hydroxy-6-methylpyrimidine (B160893) versatile building blocks for the synthesis of other pharmaceuticals and agrochemicals. cymitquimica.com

Substrate Recognition by Dioxygenases (e.g., TET/JBP Family)

The recognition of 5-methylpyrimidine (B16526) moieties within nucleic acids is a critical process mediated by the Ten-Eleven Translocation (TET) and J-binding protein (JBP) family of dioxygenases. rsc.org These enzymes, which are dependent on iron (II) and 2-oxoglutarate, play a pivotal role in oxidizing the methyl group of 5-methylpyrimidines. rsc.orgneb.com The TET/JBP family is evolutionarily ancient, with origins traced back to bacteriophages, where they likely function to modify the phage genome to evade host defense mechanisms. nih.gov

The substrate specificity within this enzyme family is a key determinant of their biological function. TET enzymes, found in metazoans, primarily recognize and oxidize 5-methylcytosine (B146107) (5mC) in DNA. nih.govpnas.org In contrast, the JBP enzymes, first characterized in kinetoplastids like Trypanosoma and Leishmania, specifically target the methyl group of thymine (a 5-methyluracil) to initiate the synthesis of the modified base J (β-D-glucosyl-hydroxymethyluracil). rsc.orgnih.gov

The recognition process involves the specific binding of the 5-methylpyrimidine base within the catalytic cavity of the enzyme. researchgate.net For instance, the cytosine portion of 5mC is specifically recognized by TET2, with the pyrimidine base adopting a consistent conformation within the active site. researchgate.net The ancestral TET2 protein is believed to have contained a CXXC domain, which is known to bind to unmethylated CpG sequences, suggesting a mechanism for targeting the enzyme to specific DNA regions. nih.gov While mammalian TET enzymes target 5mC, some phage TETs have been shown to favor Gp5mC dinucleotides over the 5mCpG sites preferred by their eukaryotic counterparts. pnas.org

| Enzyme Family | Primary Substrate | Organism(s) | Key Function |

|---|---|---|---|

| TET (Ten-Eleven Translocation) | 5-methylcytosine (5mC) | Metazoans (e.g., Mammals) | Oxidation of 5mC as part of DNA demethylation pathways. nih.govpnas.org |

| JBP (J-binding protein) | Thymine (in DNA) | Kinetoplastids (e.g., Trypanosoma, Leishmania) | Hydroxylation of thymine to form 5-hydroxymethyluracil (B14597) (5hmU), the first step in Base J synthesis. rsc.orgnih.gov |

| Phage TET-like | 5-methylcytosine (5mC) | Bacteriophages | DNA hypermodification, likely for evading host restriction systems. pnas.org |

Involvement in DNA Modification and Epigenetic Pathways

The enzymatic activity of TET/JBP dioxygenases on 5-methylpyrimidine substrates is central to their involvement in DNA modification and the regulation of epigenetic pathways. pnas.org These modifications expand the functional capacity of DNA beyond its primary genetic code, introducing another layer of regulatory information. frontiersin.org

In mammals, the oxidation of 5-methylcytosine (5mC) by TET enzymes initiates a cascade of epigenetic marks. nih.gov The process is not a single-step demethylation but an iterative oxidation, converting 5mC sequentially into 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and finally 5-carboxylcytosine (5caC). pnas.orgnih.gov These oxidized forms of methylcytosine are not merely transient intermediates; they can act as stable epigenetic marks themselves, influencing chromatin structure and gene expression. frontiersin.orgnih.gov They are recognized by different reader proteins, leading to diverse downstream effects. The presence of these modified bases is particularly important in embryonic development, cell lineage specification, neuronal function, and cancer. nih.gov

The generation of these modified bases is a key part of active DNA demethylation. nih.gov While 5mC is generally associated with transcriptional silencing, the TET-mediated oxidation products can lead to the restoration of an unmodified cytosine, thereby facilitating gene activation. nih.govnih.gov This process is crucial for resetting epigenetic patterns during development and in response to environmental cues. rsc.orgmdpi.com

In kinetoplastids, the modification pathway initiated by JBP enzymes leads to the formation of Base J, a unique thymidine (B127349) modification that plays a role in epigenetic regulation in these pathogenic protozoa. researchgate.net Similarly, in bacteriophages, the hydroxylation of 5-methylpyrimidines by TET-like enzymes serves as a precursor step for further complex base hypermodifications, which are thought to protect the viral DNA from host defenses. pnas.org

| Initial Substrate | Enzyme | Oxidation Products | Biological Significance |

|---|---|---|---|

| 5-methylcytosine (5mC) | TET Dioxygenases | 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), 5-carboxylcytosine (5caC) | Intermediates in DNA demethylation; stable epigenetic marks regulating gene expression in mammals. pnas.orgnih.gov |

| Thymine | JBP Dioxygenases | 5-hydroxymethyluracil (5hmU) | First step in the biosynthesis of Base J, an epigenetic mark in kinetoplastids. rsc.orgnih.gov |

Antithyroid Activity of Specific Mercapto-Derivatives

Certain mercapto-derivatives of hydroxypyrimidines are well-established as potent antithyroid agents. These compounds, belonging to the thiourea (B124793) class, interfere with the synthesis of thyroid hormones. researchgate.net A prominent example is Methylthiouracil (B1676490) (MTU), chemically known as 4-hydroxy-2-mercapto-6-methylpyrimidine or 6-methyl-2-thiouracil. nih.goviarc.frcymitquimica.com

The primary mechanism of action for these drugs is the inhibition of thyroid peroxidase (TPO). researchgate.netcymitquimica.com TPO is a crucial heme enzyme responsible for catalyzing the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3). researchgate.net By blocking TPO, methylthiouracil and related compounds effectively decrease the production of thyroid hormones, making them valuable in the management of hyperthyroidism. cymitquimica.com The thyroid gland actively accumulates these heterocyclic thionamides against a concentration gradient. researchgate.net

The antithyroid activity is strongly linked to the thiourea core structure, specifically the C=S (thione) group within the pyrimidine ring. Other drugs in this class, such as propylthiouracil (B1679721) (PTU) and methimazole (B1676384) (MMI), share this fundamental mechanism of TPO inhibition. researchgate.netnih.gov In addition to inhibiting hormone synthesis, PTU is also known to inhibit the peripheral deiodination of T4 to the more active T3. researchgate.net The efficacy of these compounds underscores the pharmacological importance of the mercapto-substituted hydroxypyrimidine scaffold in designing agents that modulate thyroid function.

| Compound Name | Chemical Structure Name | Mechanism of Action |

|---|---|---|

| Methylthiouracil (MTU) | 4-Hydroxy-2-mercapto-6-methylpyrimidine | Inhibits thyroid peroxidase (TPO), blocking thyroid hormone synthesis. cymitquimica.com |

| Propylthiouracil (PTU) | 6-propyl-2-thiouracil | Inhibits TPO and peripheral conversion of T4 to T3. researchgate.net |

| Methimazole (MMI) | 1-methyl-1,3-dihydro-2H-imidazole-2-thione | Inhibits TPO, interfering with thyroid hormone synthesis. nih.gov |

Cytoprotective Properties

Derivatives of the pyrimidine scaffold have demonstrated significant cytoprotective properties, primarily linked to their ability to counteract oxidative stress. nih.govgoogle.com Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in numerous neurodegenerative and mitochondrial diseases. nih.gov

Research into aza-analogues of the neuroprotective drug idebenone, which feature a pyrimidinol core, has revealed potent antioxidant and cytoprotective activities. nih.gov These compounds were shown to mitigate oxidative stress and compensate for decreased efficiency in oxidative phosphorylation in cell models of Friedreich's ataxia. nih.gov Specifically, certain analogues were effective at blocking oxidative stress, preserving mitochondrial membrane integrity, and increasing cellular ATP levels. nih.gov

In other studies, Betti products derived from 4-methyl-2-amino-1,3-pyrimidine showed that the inclusion of a methyl group on the pyrimidine ring enhanced cytoprotective activity. mdpi.com The cytoprotective potential was diminished when the methyl group was replaced with bromine or by the presence of an electron-donating group at another position, highlighting the specific structural requirements for this activity. mdpi.com These compounds were found to activate hypoxia-related genes, suggesting a mechanism linked to cellular stress response pathways. mdpi.com The anti-HIV agent homophymine A also exhibited cytoprotective activity in a cell-based assay. acs.org These findings collectively suggest that the substituted pyrimidine ring is a valuable pharmacophore for developing agents that protect cells from damage, particularly that induced by oxidative stress and mitochondrial dysfunction.

| Compound Class/Derivative | Observed Cytoprotective Effect | Proposed Mechanism |

|---|---|---|

| Pyrimidinol aza-analogues of idebenone | Attenuated oxidative stress, maintained mitochondrial membrane integrity, and augmented ATP levels. nih.gov | Antioxidant/radical quenching activity. nih.gov |

| Betti products from 4-methyl-2-amino-1,3-pyrimidine | Protected cells from damage; activity enhanced by the pyrimidine methyl group. mdpi.com | Activation of hypoxia-inducible factor 1-alpha (HIF1A)-regulated genes. mdpi.com |

| Homophymine A | Cytoprotective activity against HIV-1 infection. acs.org | Not specified in the provided context. |

Molecular Mechanisms and Structure Activity Relationship Sar Studies

Elucidation of Molecular Targets and Binding Interactions

While direct studies on the molecular targets of 4-Hydroxy-5-methylpyrimidine are not extensively documented, research on its close derivatives provides significant insights. For instance, the methoxylated analog, 4-Methoxy-5-methylpyrimidine, has been investigated for its potential as an antiviral, antibacterial, and anticancer agent. The biological activity of such pyrimidine (B1678525) derivatives is often attributed to their ability to mimic natural pyrimidines, thereby interacting with and potentially inhibiting enzymes involved in nucleic acid synthesis or cell cycle regulation.

Derivatives of 4-Methoxy-5-methylpyrimidine have demonstrated the ability to inhibit specific kinases, which are key regulators of the cell cycle. This suggests that the pyrimidine scaffold of this compound could serve as a foundation for developing kinase inhibitors. The hydroxyl group at the 4-position and the methyl group at the 5-position are critical for defining the molecule's interaction with the binding pockets of target enzymes. Hydrogen bonding from the hydroxyl group and hydrophobic interactions from the methyl group are likely key features in its binding profile.

Furthermore, the structural similarity of the pyrimidine core to nucleotides makes macromolecules like enzymes and DNA potential targets. The specific interactions would be dictated by the steric and electronic properties conferred by the substituents on the pyrimidine ring.

Enzyme Inhibition Kinetics and Ligand-Protein Dynamics

The interaction of pyrimidine-based molecules with enzymes is a dynamic process. In the context of thiamine (B1217682) (vitamin B1) biosynthesis in some microorganisms, the enzyme complex thiH-thiG is responsible for synthesizing a related molecule, 2-amino-3-(2-amino-3-hydroxypropyl)-4-hydroxy-5-methylpyrimidine. ontosight.ai This highlights the capability of the this compound moiety to be recognized and processed by specific enzyme systems. ontosight.ai

Quantitative and Qualitative Structure-Activity Relationship Methodologies

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For pyrimidine derivatives, SAR studies have revealed several key principles. The biological activity of the pyrimidine skeleton can be extensively modified by substitutions at the 2, 4, 5, and 6 positions.

A general SAR for pyrimidine derivatives often indicates that:

Substitution at C4: The nature of the substituent at the C4 position is critical. The hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor, which is a crucial feature for interaction with biological targets. Conversion of this hydroxyl group to other functionalities, such as a chloro or methoxy (B1213986) group, significantly alters the electronic and steric properties, leading to different biological activities.

Substitution at C5: The methyl group at the C5 position contributes to the molecule's lipophilicity and can engage in van der Waals interactions within a binding pocket. Modifications at this position can influence potency and selectivity.

Substitution at C2 and C6: While the parent compound in this article is unsubstituted at these positions, introducing various groups can modulate activity. For example, the introduction of amino or substituted amino groups can lead to potent biological effects.

The following table summarizes the effects of different substituents on the pyrimidine ring based on general observations from related compounds.

| Position of Substitution | Type of Substituent | General Effect on Activity |

| C4 | Hydroxyl (-OH) | Can act as H-bond donor/acceptor, crucial for binding. |

| Chloro (-Cl) | Electron-withdrawing, can be a leaving group for further synthesis. | |

| Methoxy (-OCH3) | Increases lipophilicity compared to -OH, alters H-bonding. | |

| C5 | Methyl (-CH3) | Increases lipophilicity, involved in hydrophobic interactions. |

| C2/C6 | Amino (-NH2) | Can act as H-bond donor, often enhances biological activity. |

Conformational Analysis and its Correlation with Bioactivity

The biological activity of a molecule is not only dependent on its constitution but also on its three-dimensional structure and conformational flexibility. For this compound, a key aspect of its conformational profile is the potential for tautomerism. It can exist in equilibrium between the hydroxy form (4-hydroxypyrimidine) and the keto form (pyrimidin-4-one).

Computational studies on related hydroxypyrimidines have shown that the position of the nitrogen atoms in the ring significantly influences this tautomeric equilibrium. researchgate.net While 2-hydroxypyridine (B17775) predominantly exists in the pyridinone (keto) form, the introduction of a second nitrogen atom to form the pyrimidine ring shifts this balance. For 4-hydroxypyrimidines, the keto tautomer, 4(3H)-pyrimidinone, is often the more stable form in the gaseous phase. researchgate.net This preference is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and electronic delocalization. researchgate.net

Advanced Analytical and Computational Studies

Spectroscopic Analysis for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, providing detailed information about the structure and connectivity of a molecule. researchgate.net In the study of pyrimidine (B1678525) derivatives, both ¹H and ¹³C NMR spectra are crucial for structural elucidation. researchgate.nethyphadiscovery.com For instance, in a related compound, 5-acetoxymethyl-3-hydroxy-4-methoxymethyl-2-methylpyridine, the proton and carbon NMR data were instrumental in assigning the structure. journals.co.za The chemical shifts observed in ¹H and ¹³C NMR spectra for 4-Hydroxy-5-methylpyrimidine and its derivatives help to confirm the positions of the hydroxyl and methyl groups on the pyrimidine ring. The number of signals, their splitting patterns (multiplicity), and their integration values in ¹H NMR provide direct evidence of the proton environment, while ¹³C NMR reveals the carbon framework of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of a pyrimidine derivative will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. bohrium.com For a similar molecule, 2-hydroxy-4-methyl pyrimidine hydrochloride, the C–N stretching modes were assigned to bands in the region of 1650-1400 cm⁻¹. asianpubs.org The C–OH stretching vibration in dihydroxy pyrimidine has been observed around 1301 and 1260 cm⁻¹. asianpubs.org Additionally, the C–CH₃ stretching vibration for a related compound was identified at 1190 cm⁻¹. asianpubs.org These assignments, when applied to this compound, allow for the confirmation of the hydroxyl, methyl, and pyrimidine ring functionalities.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound |

| C–N Stretching | 1650-1400 | 2-hydroxy-4-methyl pyrimidine hydrochloride asianpubs.org |

| C–OH Stretching | 1301 and 1260 | dihydroxy pyrimidine asianpubs.org |

| C–CH₃ Stretching | 1190 | 2,4,6-trimethyl-1,3,5-triazine asianpubs.org |

Theoretical Chemistry and Quantum Mechanical Investigations

Theoretical and quantum mechanical calculations offer deep insights into the electronic structure and properties of this compound that are not always accessible through experimental methods alone.

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely used for calculating the optimized geometry, vibrational frequencies, and electronic properties of molecules. researchgate.net For pyrimidine derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can accurately predict structural parameters such as bond lengths and angles. nih.govbohrium.com These theoretical calculations are often compared with experimental data from techniques like X-ray diffraction to validate the computational model. nih.gov Furthermore, DFT can be used to analyze intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and solid-state properties of these compounds. researchgate.netuc.pt

Electronic Structure and Reactivity Descriptors (e.g., Highest Occupied Molecular Orbital (HOMO) – Lowest Unoccupied Molecular Orbital (LUMO) Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory that help in understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. nih.govsemanticscholar.org A small HOMO-LUMO gap suggests that a molecule is more reactive. nih.gov For pyrimidine derivatives, the HOMO-LUMO analysis can be performed using DFT calculations to predict their chemical reactivity and stability. researchgate.net The distribution of these frontier orbitals can also indicate the likely sites for electrophilic and nucleophilic attack. nih.gov Molecular Electrostatic Potential (MEP) maps, which are also derived from DFT calculations, provide a visual representation of the charge distribution and are used to predict reactive sites for electrophilic and nucleophilic attack. colab.wsmdpi.com

| Parameter | Significance |

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical stability and reactivity |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into atomic charges, hybridization, and the nature of chemical bonds. It elucidates donor-acceptor interactions, which are key to understanding molecular stability and reactivity.

For this compound, an NBO analysis would be instrumental in quantifying the electronic effects of the hydroxyl and methyl substituents on the pyrimidine ring. It could reveal the extent of electron delocalization, the strengths of various bonds, and the nature of lone pair interactions. However, a specific NBO analysis for this compound has not been located in the reviewed literature.

Crystallographic Analysis and Intermolecular Interactions

The three-dimensional arrangement of molecules in a solid-state and the non-covalent forces governing this arrangement are critical for understanding a compound's physical properties, such as melting point, solubility, and polymorphism.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

A search of crystallographic databases and the scientific literature did not yield a specific single-crystal X-ray diffraction study for this compound. Such a study would be necessary to unambiguously determine its solid-state structure and provide the foundational data for more detailed computational analyses.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a computational tool that complements crystallographic data by mapping the non-covalent interactions within a crystal. It provides a visual and quantitative breakdown of interactions such as hydrogen bonding, C-H···O, N-H···N, C-H···C, and π-stacking.

While Hirshfeld surface analysis has been applied to related pyrimidine derivatives, a dedicated study on this compound is not available. This type of analysis would be essential for understanding the supramolecular architecture of its crystal structure and the relative contributions of different intermolecular forces to its stability. Without the prerequisite crystallographic data, a Hirshfeld surface analysis cannot be performed.

Supramolecular Chemistry and Functional Material Design

Self-Assembly and Crystal Engineering of Pyrimidine (B1678525) Frameworks

The rational design of solid-state architectures is a cornerstone of crystal engineering, a sub-field of supramolecular chemistry. acs.org Pyrimidine derivatives are excellent building blocks due to the predictable nature of their hydrogen bonding interactions. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while hydroxyl or amino substituents serve as hydrogen bond donors.

These interactions guide the self-assembly of pyrimidine molecules into well-defined supramolecular structures. A common and stable interaction is the formation of self-complementary base pairs through multiple hydrogen bonds, often resulting in a recognizable R22(8) ring motif. iucr.org This motif involves a pair of molecules engaging in two sets of donor-acceptor hydrogen bonds.

Detailed research findings on pyrimidine derivatives illustrate various levels of structural organization:

Dimers and Ribbons: Molecules can form centrosymmetric dimers through N−H···O hydrogen bonds. acs.orgacs.org These dimeric units can further assemble into larger structures. For instance, combinations of different pairing motifs can generate extensive supramolecular ribbons. iucr.org

Multi-dimensional Networks: In addition to the primary hydrogen bonds, weaker interactions such as C−H···O, C−H···F, and π-π stacking play a crucial role in extending the structures into two or three dimensions. acs.orgacs.org The interplay of these forces can create complex 3D networks. acs.orgnih.gov

Complex Superstructures: Under specific conditions, certain pyrimido[4,5-d]pyrimidine (B13093195) nucleosides have been observed to self-assemble in water into intricate, flower-shaped superstructures. researchgate.net The formation of these complex architectures is a hierarchical process directed by a combination of intermolecular hydrogen bonds from both the base moieties and sugar residues. researchgate.net

Solvent-Controlled Assembly: The choice of crystallization solvent can significantly influence the final supramolecular architecture. Aprotic solvents with high hydrogen-bond accepting ability, like DMSO, can compete for hydrogen bonding sites and disrupt assemblies like dimers, leading to the formation of solvate complexes instead. mdpi.com

The precise arrangement of molecules in the crystalline state can be determined using single-crystal X-ray diffraction, as demonstrated for an analog, 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a/Å | 6.8770(14) |

| b/Å | 10.486(2) |

| c/Å | 11.320(2) |

| α/° | 75.59(3) |

| β/° | 80.63(3) |

| γ/° | 84.67(3) |

| Volume/ų | 778.9(3) |

Host-Guest Chemistry Involving 4-Hydroxy-5-methylpyrimidine Scaffolds and Analogs

Host-guest chemistry involves the creation of larger "host" molecules that can enclose smaller "guest" molecules within a well-defined cavity. Pyrimidine derivatives are integral to this area, serving as either key components of the host's structure or as the guest molecule to be recognized. nih.govtandfonline.com

The binding is governed by a combination of non-covalent forces, including hydrogen bonding, hydrophobic interactions, C-H···π, and π···π interactions. tandfonline.comthno.org The specific geometry and electronic properties of the pyrimidine ring contribute to the high selectivity and binding strength observed in these systems.

Notable examples of pyrimidine-based host-guest systems include:

Metallacalixarenes: 4-Hydroxypyrimidine can be used as a ligand in the self-assembly of metallacalixarenes, which are inorganic analogs of calixarenes. nih.gov These bowl-shaped molecules act as hosts and are capable of incorporating metal ions or recognizing mononucleotides with high enantioselectivity. nih.gov

Pillar nih.govarene Receptors: An adenine-functionalized pillar nih.govarene host has demonstrated high binding selectivity for a series of pyrimidine derivatives. tandfonline.com The strong binding is attributed to cooperative multiple hydrogen bonds and π-π interactions. tandfonline.com

Ureidopyrimidine Systems: Ferrocene-containing ureidopyrimidine derivatives can act as hosts for guests like 2,6-diaminopyridine. mdpi.com The binding event, driven by hydrogen bonds between the urea (B33335) and pyrimidine moieties of the host and the amino groups of the guest, can induce conformational changes in the host that are traceable by NMR spectroscopy. mdpi.com

The strength of these host-guest interactions is quantified by the association constant (Kₐ). Higher Kₐ values indicate stronger and more stable complex formation.

| Host System | Guest | Association Constant (Kₐ) | Interaction Energy (ΔEᵢ) | Source |

|---|---|---|---|---|

| Adenine-monofunctionalized pillar nih.govarene (H) | 6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)hexanenitrile (G1) | >10⁵ M⁻¹ | -12.92 kcal·mol⁻¹ | tandfonline.com |

| Adenine-monofunctionalized pillar nih.govarene (H) | 1-hexylpyrimidine-2,4(1H,3H)-dione (G5) | 31 M⁻¹ | -2.85 kcal·mol⁻¹ | tandfonline.com |

| 6-substituted-2-ureido-4-ferrocenylpyrimidines | 2,6-diaminopyridine | Kₐ values calculated from low-temperature titrations | Not specified | mdpi.com |

Potential in Chemo-sensing and Molecular Recognition Applications (e.g., Interactions with Gold Nanoparticles)

The principles of molecular recognition inherent in pyrimidine's supramolecular chemistry make it a valuable scaffold for developing chemosensors. These are molecules designed to signal the presence of a specific chemical substance (analyte) through a measurable change, such as fluorescence or a color change.

Pyrimidine derivatives have been engineered into fluorescent chemosensors that exhibit high selectivity and sensitivity for specific metal ions. For example, a pyrimidine derivative synthesized through a three-component condensation reaction was shown to be a highly selective fluorescent sensor for Aluminum ions (Al³⁺) in aqueous solutions. nih.gov

A particularly promising area is the use of pyrimidine derivatives in conjunction with gold nanoparticles (AuNPs) for colorimetric sensing. analchemres.org This method leverages the unique optical properties of AuNPs, which have a strong surface plasmon resonance (SPR) band, causing their colloidal solutions to appear red. When the nanoparticles aggregate, this SPR band shifts, leading to a distinct color change from red to blue. analchemres.org

A colorimetric detection method has been developed for 4-hydroxy-2-mercapto-6-methylpyrimidine, a thiol-containing analog of this compound. analchemres.org The mechanism relies on the strong affinity between the thiol group (-SH) and the surface of the gold nanoparticles. analchemres.org

The thiol-containing pyrimidine molecules displace the citrate (B86180) cap that initially stabilizes the AuNPs.

Intermolecular hydrogen bonding between the pyrimidine molecules now coating the nanoparticles leads to interparticle interactions.

This causes the AuNPs to aggregate, resulting in a visible color change and the appearance of a new, red-shifted band in the absorption spectrum. analchemres.org

The ratio of the absorption intensity at the new wavelength to the original wavelength is proportional to the concentration of the analyte, allowing for quantitative detection. analchemres.org This strategy provides a simple, sensitive, and cost-effective method for detection that can often be monitored by the naked eye. mdpi.com

| Parameter | Value |

|---|---|

| Analyte | 4-hydroxy-2-mercapto-6-methylpyrimidine (MTU) |

| Principle | Aggregation of citrate-capped gold nanoparticles (Au-NPs) |

| Measurement Wavelengths | Ratio of absorbance at 650 nm to 520 nm |

| Linear Concentration Range | 5.0 × 10⁻⁷ M to 2.75 × 10⁻⁶ M |

| Limit of Detection (3σ) | 1.9 × 10⁻⁷ M |

Future Directions and Research Perspectives

Development of Novel 4-Hydroxy-5-methylpyrimidine Analogs for Targeted Applications

The development of novel analogs of this compound is a key strategy for discovering compounds with enhanced therapeutic properties and for targeting specific biological pathways. The pyrimidine (B1678525) ring is a versatile scaffold that can be readily modified at several positions (2, 4, 5, and 6) to generate extensive structural diversity. mdpi.com This allows for the fine-tuning of a compound's physicochemical and pharmacological properties.

Future efforts will likely concentrate on synthesizing hybrid scaffolds that combine the this compound core with other bioactive moieties. ijsat.org This approach aims to create multifunctional molecules that can interact with multiple biological targets, potentially leading to synergistic therapeutic effects or overcoming drug resistance mechanisms. For instance, the synthesis of 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives from 4-hydroxy-5-(β-hydroxyethyl)pyrimidine precursors has been explored as a route to new anti-inflammatory agents. rsc.org

The design of these novel analogs will be increasingly guided by a deep understanding of structure-activity relationships (SAR). By systematically modifying the substituents on the pyrimidine ring and correlating these changes with biological activity, researchers can identify key structural features required for potent and selective target engagement. nih.gov For example, the introduction of different functional groups can influence the molecule's ability to form hydrogen bonds or engage in π-π stacking interactions, which are crucial for binding to biological targets like protein kinases. ijsat.org

Advanced Pharmacological Screening and Lead Optimization Strategies

Once novel analogs of this compound have been synthesized, they must undergo rigorous pharmacological screening to identify promising lead compounds. High-throughput screening (HTS) methodologies will continue to be instrumental in rapidly evaluating large libraries of these analogs against a panel of biological targets. ijarmps.org

A crucial aspect of this process is the identification and validation of lead compounds. nih.gov Molecular docking studies, a form of virtual screening, are becoming increasingly reliable for predicting the binding modes and affinities of small molecules to their protein targets. rjptonline.org This computational approach can help to prioritize which synthesized analogs are most likely to be active, thereby streamlining the screening process and reducing costs. ijarmps.org

Following the identification of a "hit" or lead compound, the process of lead optimization begins. This involves iterative chemical modifications to improve the compound's potency, selectivity, and pharmacokinetic properties. nih.gov Computational tools, such as free energy perturbation (FEP) methods, can guide this optimization process by predicting how specific structural changes will affect binding affinity. nih.govacs.org This allows medicinal chemists to focus their synthetic efforts on the most promising modifications. For example, FEP calculations have been used to guide the optimization of pyrimidine derivatives as selective antagonists for adenosine (B11128) receptors. acs.org

Integration of Multi-Omics Data in Biological Activity Research

To gain a more holistic understanding of the biological effects of this compound derivatives, future research will increasingly rely on the integration of multi-omics data. azolifesciences.com This approach combines data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a comprehensive picture of how a compound affects a biological system. azolifesciences.comnih.gov

By analyzing how a potential drug molecule alters gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics), researchers can identify its mechanism of action and potential off-target effects. mdpi.com For instance, integrating transcriptomic and microbiome data in colorectal cancer studies has revealed associations between specific genes and gut bacteria, providing insights into disease mechanisms that could be targeted by new therapies. mdpi.com This type of integrative analysis can be applied to understand the complex biological activities of pyrimidine-based compounds.

The use of machine learning and other advanced computational methods is essential for analyzing and interpreting the large and complex datasets generated by multi-omics studies. researchgate.net These tools can identify patterns and correlations that may not be apparent from a single-omics approach, leading to the discovery of novel biomarkers for drug efficacy and patient stratification. azolifesciences.com The ultimate goal is to move from a descriptive to a predictive understanding of a drug's effects, which will be crucial for the development of personalized medicine. researchgate.net

Sophisticated Computational Modeling for Predictive Research and Drug Discovery

Computational modeling is now an indispensable tool in drug discovery and development, and its role in the exploration of this compound derivatives will continue to expand. researchgate.net These in silico methods can significantly reduce the time and cost associated with bringing a new drug to market by prioritizing experimental work. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique for predicting the biological activity of new compounds based on their chemical structure. scirp.org By developing robust QSAR models for a series of pyrimidine derivatives, researchers can predict the activity of yet-to-be-synthesized analogs, guiding the design of more potent molecules. tandfonline.commdpi.com Both multiple linear regression (MLR) and artificial neural networks (ANN) have been successfully used to build predictive QSAR models for the anti-inflammatory activity of pyrimidine derivatives. scirp.org

In addition to predicting activity, computational models are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. tandfonline.com Early prediction of these properties is crucial for avoiding costly failures in later stages of drug development. Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, is another valuable tool for designing new inhibitors. tandfonline.com These computational approaches, often used in combination, provide a powerful framework for the design and prediction of novel inhibitors targeting specific pathways. tandfonline.com

Exploration of Biocatalytic and Sustainable Synthesis Approaches